molecular formula C13H8ClNOS B374581 8-chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one

8-chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one

Cat. No.: B374581
M. Wt: 261.73g/mol
InChI Key: RUJQJLHSZWHWCY-UHFFFAOYSA-N
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Description

8-chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one is a useful research compound. Its molecular formula is C13H8ClNOS and its molecular weight is 261.73g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H8ClNOS

Molecular Weight

261.73g/mol

IUPAC Name

3-chloro-5H-benzo[b][1,4]benzothiazepin-6-one

InChI

InChI=1S/C13H8ClNOS/c14-8-5-6-12-10(7-8)15-13(16)9-3-1-2-4-11(9)17-12/h1-7H,(H,15,16)

InChI Key

RUJQJLHSZWHWCY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(S2)C=CC(=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(S2)C=CC(=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-(2-amino-4-chlorophenylsulfanyl)-benzoic acid methyl ester (189JO11) (149 mg, 0.51 mmol) and AlMe3 (355 μL, 0.71 mmol, 2 M in toluene) in CH2Cl2 (3 mL) was stirred at ambient temperature for six days, and then water was added carefully. The mixture was diluted with CH2Cl2, and was acidified with 2 M aqueous HCl. The organic phase was separated, dried (Na2SO4), concentrated and flash chromatographed (heptane:EtOAc, 5:1-3:1) to give 38 mg (29%) of the title compound (189JO13). MS (ESI) 262 (MH+).
Name
2-(2-amino-4-chlorophenylsulfanyl)-benzoic acid methyl ester
Quantity
149 mg
Type
reactant
Reaction Step One
Name
Quantity
355 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
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Quantity
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reactant
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of 2-(2-amino-4-chlorophenylsulfanylbenzoic acid methyl ester (189JO11) (149 mg, 0.51 mmol) and AlMe3 (355 μL, 0.71 mmol, 2 M in toluene) in CH2Cl2 (3 mL) was stirred at ambient temperature for six days, and then water was added carefully. The mixture was diluted with CH2Cl2, and was acidified with 2 M aqueous HCl. The organic phase was separated, dried (Na2SO4), concentrated and flash chromatographed (heptane:EtOAc, 5:1-3:1) to give 38 mg (29%) of the title compound (189JO13). MS (ESI) 262 (MH+).
Name
2-amino-4-chlorophenylsulfanylbenzoic acid methyl ester
Quantity
149 mg
Type
reactant
Reaction Step One
Name
Quantity
355 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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